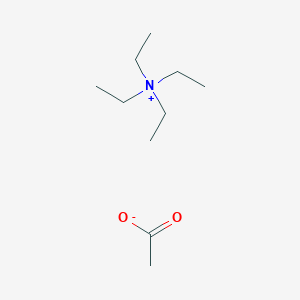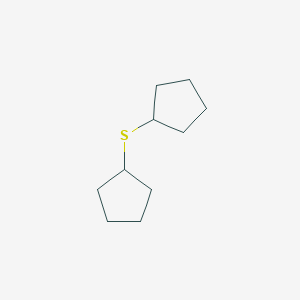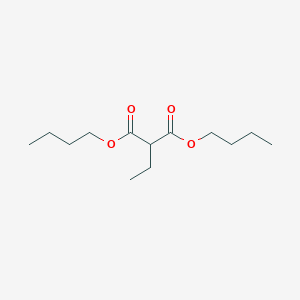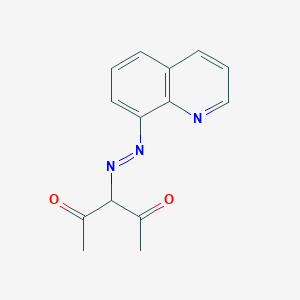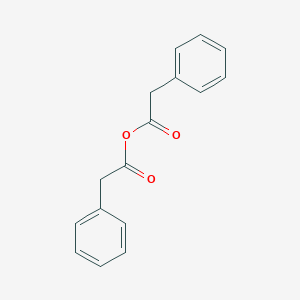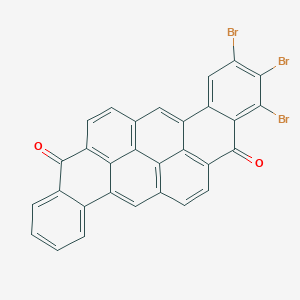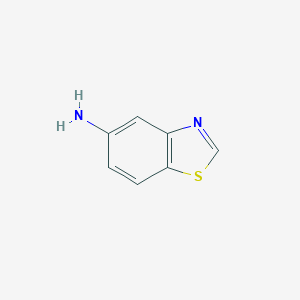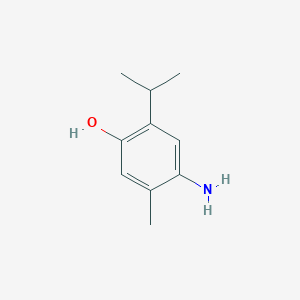![molecular formula C9H19O3P B072647 1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane CAS No. 1473-63-8](/img/structure/B72647.png)
1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane, commonly known as PPO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. PPO is a phosphorus-containing compound that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
科学的研究の応用
PPO has been extensively studied for its potential applications in the field of scientific research. One of the primary applications of PPO is in the synthesis of phosphorus-containing polymers, which have a wide range of industrial applications. PPO has also been used in the synthesis of phosphorus-containing surfactants, which have potential applications in the field of biomedicine. Additionally, PPO has been studied for its potential use as a flame retardant, due to its ability to inhibit the combustion of polymers.
作用機序
The mechanism of action of PPO is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. PPO has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition can lead to a range of physiological effects, including muscle weakness and respiratory failure.
生化学的および生理学的効果
The biochemical and physiological effects of PPO are complex and varied. PPO has been shown to have a range of effects on the body, including the inhibition of acetylcholinesterase, the induction of oxidative stress, and the activation of certain signaling pathways. These effects can lead to a range of physiological responses, including muscle weakness, respiratory failure, and cell death.
実験室実験の利点と制限
PPO has several advantages for use in lab experiments, including its high purity and stability. However, PPO also has several limitations, including its toxicity and potential for environmental contamination. Researchers must take careful precautions when handling PPO to ensure the safety of both themselves and the environment.
将来の方向性
There are several potential future directions for research on PPO. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, researchers are interested in exploring the potential applications of PPO in the field of biomedicine, particularly in the development of new drugs and therapies. Finally, there is a need for further research on the mechanism of action of PPO, which will help to inform future studies on its potential applications.
合成法
PPO can be synthesized through various methods, including the reaction of propylene oxide with phosphorus trichloride, followed by the reaction of the resulting compound with allyl alcohol. Another method involves the reaction of propylene oxide with phosphorus oxychloride, followed by the reaction of the resulting compound with allyl alcohol. The synthesis of PPO is a complex process that requires careful manipulation of the reaction conditions to obtain a high yield of the desired compound.
特性
CAS番号 |
1473-63-8 |
|---|---|
製品名 |
1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane |
分子式 |
C9H19O3P |
分子量 |
206.22 g/mol |
IUPAC名 |
1-[prop-2-enyl(propoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C9H19O3P/c1-4-7-11-13(10,9-6-3)12-8-5-2/h6H,3-5,7-9H2,1-2H3 |
InChIキー |
OOXBRJQYWGFNJB-UHFFFAOYSA-N |
SMILES |
CCCOP(=O)(CC=C)OCCC |
正規SMILES |
CCCOP(=O)(CC=C)OCCC |
同義語 |
Allylphosphonic acid dipropyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



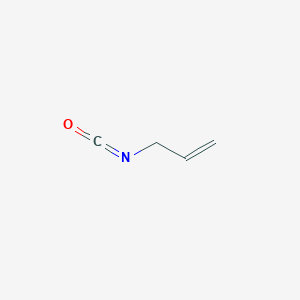
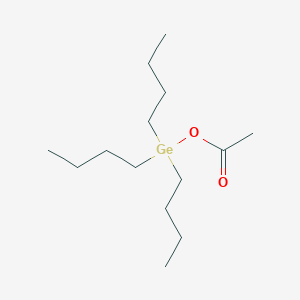
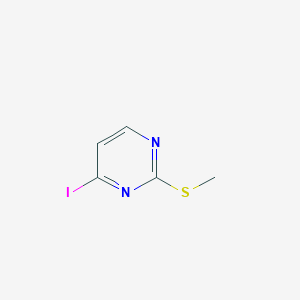

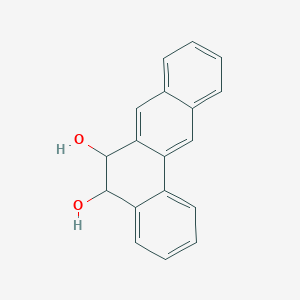
![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)
